molecular formula C11H14N3O7P B10760146 (5-Hydroxy-6-Methyl-4-{[(3-Oxo-2,3-Dihydro-1,2-Oxazol-4-Yl)amino]methyl}pyridin-3-Yl)methyl Dihydrogen Phosphate

(5-Hydroxy-6-Methyl-4-{[(3-Oxo-2,3-Dihydro-1,2-Oxazol-4-Yl)amino]methyl}pyridin-3-Yl)methyl Dihydrogen Phosphate

Cat. No.: B10760146
M. Wt: 331.22 g/mol
InChI Key: PXWFNGNWQUPGPJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Pmp-Hydroxyisoxazole, Pyridoxamine-5-Phosphate-Hydroxyisoxazole involves several stepsThe reaction conditions often require specific catalysts and reagents to ensure the correct formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Pmp-Hydroxyisoxazole, Pyridoxamine-5-Phosphate-Hydroxyisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Pmp-Hydroxyisoxazole, Pyridoxamine-5-Phosphate-Hydroxyisoxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it plays a role in enzymatic reactions and metabolic pathways. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of diseases related to vitamin B6 deficiency . In industry, it is used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of Pmp-Hydroxyisoxazole, Pyridoxamine-5-Phosphate-Hydroxyisoxazole involves its interaction with specific molecular targets and pathways. It acts as a cofactor for various enzymes, facilitating their catalytic activity. The compound’s effects are mediated through its binding to these enzymes, altering their structure and function . This interaction is crucial for the regulation of metabolic processes and the maintenance of cellular homeostasis .

Properties

Molecular Formula

C11H14N3O7P

Molecular Weight

331.22 g/mol

IUPAC Name

[5-hydroxy-6-methyl-4-[[(3-oxo-1,2-oxazol-4-yl)amino]methyl]pyridin-3-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H14N3O7P/c1-6-10(15)8(3-13-9-5-20-14-11(9)16)7(2-12-6)4-21-22(17,18)19/h2,5,13,15H,3-4H2,1H3,(H,14,16)(H2,17,18,19)

InChI Key

PXWFNGNWQUPGPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CNC2=CONC2=O)COP(=O)(O)O

Origin of Product

United States

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